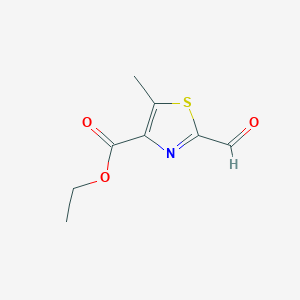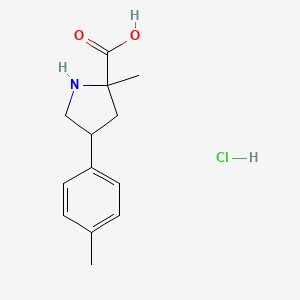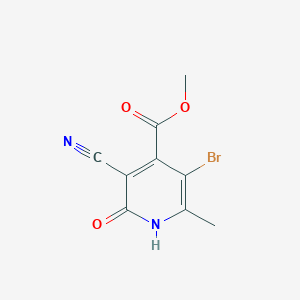
Ethyl 2-formyl-5-methylthiazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-formyl-5-methylthiazole-4-carboxylate is a chemical compound . It is a product prepared via reaction . It is also an impurity of Febuxostat (F229000), which is a xanthine oxidase/xanthine dehydrogenase inhibitor, used for the treatment of hyperuricemia and chronic gout .
Synthesis Analysis
The synthesis of this compound involves multiple steps . A common method is the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methyl mercaptan, and dimethylformamide . The reaction is acid-catalyzed and involves a deprotection step to obtain the target product .Molecular Structure Analysis
The molecular formula of this compound is C14H13NO4S . The InChI code is 1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3 .Chemical Reactions Analysis
The synthesis of this compound involves a reaction with ethyl acetoacetate and N-bromosuccinimide in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate then reacts with thiourea to give the target molecule .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . The melting point ranges from 113.0 to 117.0 degrees Celsius .Aplicaciones Científicas De Investigación
Synthetic Modifications and Applications
Antimicrobial Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, has been synthesized and studied for its antimicrobial activities against various strains of bacteria and fungi. This implies potential applications of similar thiazole derivatives in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Ratiometric Fluorescent Probes : Another study highlights the synthesis of a ratiometric fluorescent probe using a similar thiazole derivative for the selective detection of cysteine and homocysteine. This indicates its use in analytical chemistry and diagnostics, especially in detecting specific biomolecules (Na et al., 2016).
Colorimetric and Fluorescent Detection : A similar thiazole compound has been developed as a colorimetric and ratiometric fluorescent probe for the detection of biothiols in living cells. This application is important for understanding cellular functions and could be applied in biomedical research (Wang et al., 2017).
Synthetic Process Optimization : The optimization of synthetic methods for related thiazole derivatives suggests its potential in industrial and pharmaceutical applications. For example, an improved synthesis process of febuxostat, an anti-gout drug, uses similar thiazole derivatives as intermediates (Zheng Zhi-bing, 2008).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ethyl 2-formyl-5-methylthiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of thiazole derivatives, which are important in the formation of biologically active compounds. The compound’s formyl group allows it to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis . Additionally, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been found to alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and conversion into other biologically active compounds . The compound’s formyl group is a key functional group that participates in various metabolic reactions, including oxidation and reduction processes . These interactions can influence metabolic flux and the levels of metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within cells through targeting signals and post-translational modifications . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in distinct cellular environments .
Propiedades
IUPAC Name |
ethyl 2-formyl-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)7-5(2)13-6(4-10)9-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVHCPZEVTYYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)

![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)



